1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol
Overview
Description
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol is a useful research compound. Its molecular formula is C7H11NO3S2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gold-Catalyzed Domino Aminocyclization
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol plays a role in the gold-catalyzed domino aminocyclization/1,3-sulfonyl migration process. This method, which involves the cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols, efficiently produces 1-substituted 3-sulfonyl-1H-pyrroles. The mechanism involves activation of the propargylic alcohol by the Au(I) catalyst, leading to a rare process in gold catalysis - deaurative 1,3-sulfonyl migration (Teo et al., 2013).
β-Adrenergic Blocking Agents Synthesis
This compound has been used in synthesizing derivatives of β-adrenergic blocking agents, which have implications for beta-adrenoreceptor blocking properties. The synthesis involves exploring the structure-activity relationships with reference to the effects of sulfur, sulfoxide, and sulfone groups (Tucker & Coope, 1978).
Synthesis of Tertiary Amines
In corrosion science, tertiary amines, such as 1,3-di-amino-propan-2-ol, have been synthesized from similar compounds for inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors (Gao, Liang, & Wang, 2007).
Cardioselectivity in β-Adrenoceptor Blocking
The synthesis of 1-substituted alkylthioamino-3-(aryloxy)propan-2-ols, related to this compound, has been instrumental in studying the cardioselectivity of beta-adrenoceptor blocking agents. This research contributes to understanding the affinity of these compounds to beta-adrenoreceptors (Rzeszotarski et al., 1979).
Synthesis of Multi-hydroxyl and Sulfonyl Dual-functionalized Room Temperature Ionic Liquids
A series of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids have been synthesized starting from compounds like 1,3-propane sultone. These substances, including those similar to this compound, may be used for synthesizing other functionalized ionic liquids or ionic liquid-polymers (Zhu et al., 2007).
Properties
IUPAC Name |
1-amino-3-thiophen-2-ylsulfonylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S2/c8-4-6(9)5-13(10,11)7-2-1-3-12-7/h1-3,6,9H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXIHJDHYGACBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082500-83-1 | |
Record name | 1-amino-3-(thiophene-2-sulfonyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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